molecular formula C10H6Cl3F3N4O3 B3042631 Methyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 648859-28-3

Methyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No. B3042631
CAS RN: 648859-28-3
M. Wt: 393.5 g/mol
InChI Key: HVDWXSFHSUROPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C10H6Cl3F3N4O3 and a molecular weight of 393.53 . It is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C10H6Cl3F3N4O3 . Further characterization would require techniques such as X-Ray diffraction analysis .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, focusing on six unique fields:

Pharmaceutical Development

This compound’s unique structure, particularly the trifluoromethyl and pyrimidine moieties, makes it a valuable candidate in pharmaceutical research. Trifluoromethyl groups are known to enhance the metabolic stability and bioavailability of drugs . The pyrimidine ring is a common scaffold in many antiviral and anticancer agents, suggesting potential applications in developing new therapeutic drugs.

Agrochemical Applications

The trifluoromethyl group in this compound is also significant in agrochemical research. Compounds containing this group are often used in pesticides and herbicides due to their enhanced stability and efficacy . This specific compound could be explored for developing new agrochemicals that are more effective and environmentally friendly.

Material Science

In material science, the incorporation of fluorine atoms, such as those in the trifluoromethyl group, can significantly alter the physical properties of materials. This compound could be used to develop new polymers or coatings with improved resistance to heat, chemicals, and weathering . Its unique structure might also contribute to the development of advanced materials with specific desired properties.

Catalysis

The compound’s structure suggests potential applications in catalysis. Trifluoromethylated compounds are often used as catalysts in various chemical reactions due to their ability to stabilize reactive intermediates . This compound could be investigated for its catalytic properties in organic synthesis, potentially leading to more efficient and selective chemical processes.

Biological Research

In biological research, this compound could serve as a tool for studying enzyme interactions and protein functions. The trifluoromethyl group can act as a bioisostere, mimicking other functional groups in biological systems . This property could be exploited to design probes or inhibitors for studying specific biological pathways.

Environmental Science

Given the increasing concern over environmental pollutants, this compound could be explored for its potential in environmental science. Its stability and reactivity might make it useful in developing new methods for detecting or degrading environmental contaminants . Research could focus on its interactions with various pollutants and its potential use in remediation technologies.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As it is intended for research use only, appropriate safety measures should be taken when handling it.

properties

IUPAC Name

methyl 2-[2-(2,3,3-trichloroprop-2-enoyl)hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3F3N4O3/c1-23-8(22)3-2-17-9(18-5(3)10(14,15)16)20-19-7(21)4(11)6(12)13/h2H,1H3,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDWXSFHSUROPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1C(F)(F)F)NNC(=O)C(=C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate
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Methyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate
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Methyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate
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Methyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate
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Methyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate
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Methyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate

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